DISPERSE BLUE 64
Description
Properties
CAS No. |
12222-77-4 |
|---|---|
Molecular Formula |
C8H10Cl2O2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Disperse Blue 64
Innovations in Azo Coupling and Diazotization for Disperse Blue 64 Analogues
It is important to note that this compound, being an anthraquinone (B42736) dye, is not synthesized through azo coupling and diazotization reactions. However, in the broader context of disperse dye synthesis, including analogues with similar application profiles, significant innovations have emerged in these areas.
Azo coupling involves the reaction between a diazonium salt (formed by diazotization of a primary aromatic amine) and a suitable aromatic nucleophile, such as a phenol (B47542) or an aromatic amine, to yield an azo dye ekb.egsoton.ac.uk. Innovations in this traditional method for disperse dyes include the synthesis of novel fluorescent disperse dyes through diazo-coupling, where diazo components with pyrazole (B372694) moieties are coupled with pyrrolinone esters researchgate.net.
Furthermore, advancements in synthetic approaches have explored alternatives to the classic diazotization process. For instance, novel azobenzothiazole dyes have been synthesized by condensation reactions of 2-nitrosobenzothiazole derivatives with various anilines, which is advantageous as it bypasses the need for an electron-donating group at the para-position of the coupling component, a prerequisite in traditional diazotization researchgate.net. The application of Ugi four-component reactions has also led to the facile synthesis of novel, structurally diverse azo disperse dyes with good fastness properties sioc-journal.cn. Microwave irradiation and ultrasonic technology have been utilized to synthesize new disperse azo dyes more efficiently, offering higher productivity and faster reaction times compared to traditional methods nih.gov.
Exploration of Novel Precursors and Reaction Conditions for Tailored this compound Synthesis
The synthesis of anthraquinone dyes, including this compound, typically involves building upon or modifying the anthraquinone core. Common precursors for anthraquinone dyes are derivatives such as 1-amino-4-hydroxyanthraquinone (B1669015) (PubChem CID: 8323) fishersci.co.ukuni.lufishersci.ca and bromamine (B89241) acid (1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonic acid, PubChem CID: 22628) wikidata.orguni.lunih.govnih.govlabsolu.ca. These intermediates serve as versatile building blocks for introducing various functional groups into the anthraquinone structure.
While specific tailored synthesis routes or novel precursors exclusively for this compound are not extensively detailed in academic literature, the general synthetic strategies for anthraquinone dyes often involve Ullmann-type condensation reactions. For example, the synthesis of novel disperse reactive dyes has involved reacting 1-chloroanthraquinone (B52148) with N-phenylethylenediamine, with reaction conditions optimized by influencing factors such as the dosage of N,N-dimethylformamide and potassium hydroxide, system temperature, and reaction duration researchgate.net. Such condensation reactions are fundamental for modifying the anthraquinone scaffold with various amino or other functional groups.
The development of new synthetic pathways focuses on improving yields, purity, and efficiency. For instance, a simpler, alternative synthesis for 1-n-butylamino- and 1,4-bis(n-butylamino)-9,10-anthraquinone derivatives, aimed at improving solubility in supercritical carbon dioxide, involved Marschalk alkylation at the 2-position and a sequence of tosylation and n-alkylamination at the 1-position. This approach significantly reduced the number of steps compared to previous methods researchgate.net. These advancements in anthraquinone chemistry could inform tailored synthesis strategies for this compound.
Functionalization and Derivatization Strategies for the this compound Molecular Framework
Functionalization and derivatization strategies aim to modify the chemical properties of a dye, such as solubility, lightfastness, and affinity for specific fibers, without fundamentally altering its core chromophore. For anthraquinone-based dyes like this compound, this involves introducing or modifying functional groups on the anthraquinone framework.
General strategies for molecular functionalization include covalent and non-covalent binding of desired chemical species mdpi.com. Covalent functionalization involves grafting functional groups through chemical reactions mdpi.comnih.gov. This can lead to stable interactions that modify properties such as surface wettability and dispersibility mdpi.com. For anthraquinone dyes, derivatization has been explored to enhance solubility in green solvents like supercritical carbon dioxide (scCO2) researchgate.net. For instance, modifying anthraquinone structures by introducing 1-n-butylamino- and 1,4-bis(n-butylamino) moieties with different alkyl groups at the 2-position was shown to improve scCO2 solubility for related disperse blue dyes researchgate.net. Such modifications are crucial for developing more efficient and environmentally friendly dyeing processes.
Derivatization can also serve analytical purposes, such as determining stereochemistry rsc.org. While this compound itself may not possess inherent chiral centers due to its typical anthraquinone structure, the synthesis of derivatives with added chirality would necessitate such analytical derivatization techniques.
Application of Green Chemistry Principles in this compound Synthetic Routes: Academic Perspectives
Green chemistry principles, developed by Paul T. Anastas and John C. Warner, emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances scirp.orgcore.ac.ukmdpi.com. Academic research continually explores the application of these principles to dye synthesis to foster more sustainable practices.
Key green chemistry principles relevant to dye synthesis include:
Prevention of Waste : Designing syntheses to minimize waste generation core.ac.uk.
Atom Economy : Maximizing the incorporation of all materials used in the process into the final product, reducing waste at the molecular level scirp.orgcore.ac.uk.
Less Hazardous Chemical Syntheses : Designing synthetic methods to use and generate substances that pose little or no toxicity to human health and the environment core.ac.uk.
Safer Solvents and Auxiliaries : Avoiding the use of hazardous solvents or auxiliary substances, or making them innocuous when used core.ac.uk.
Design for Energy Efficiency : Recognizing the environmental and economic impacts of energy requirements and minimizing them core.ac.uk. Microwave irradiation and ultrasonic technology, for example, have been explored in disperse dye synthesis to reduce reaction times and energy consumption nih.gov.
Use of Renewable Feedstocks : Utilizing raw materials that are renewable rather than depleting scirp.org.
Catalysis : Employing catalytic reagents which are superior to stoichiometric reagents core.ac.uk.
Design for Degradation : Designing chemical products to degrade into innocuous products after use mdpi.com.
Academic perspectives highlight supercritical carbon dioxide (scCO2) as a promising green solvent for dyeing processes, as it offers advantages like low environmental impact and elimination of wastewater from dyeing baths, which are major pollutants in traditional textile dyeing researchgate.netmdpi.com. While direct application of these principles specifically to this compound synthesis is not widely documented, the broader academic efforts in green chemistry for anthraquinone dyes aim to achieve cleaner production, reduced pollution, and enhanced sustainability within the industry. This includes research into alternative solvents, more efficient reaction conditions, and less hazardous reagents for the synthesis and application of disperse dyes.
Stereochemical Considerations in the Synthesis of this compound Derivatives
For anthraquinone dyes like this compound, which typically feature a planar, rigid fused-ring system, inherent chirality is not a common characteristic unless specific chiral substituents are introduced into the molecular framework. The anthraquinone core itself does not possess chiral centers.
However, in the context of synthesizing derivatives or analogues of disperse dyes, stereochemical considerations can become relevant when the introduced substituents or the synthetic pathway itself creates chiral centers or defines specific geometric isomers (e.g., E/Z isomers around double bonds). For instance, in the synthesis of certain styryl-based organic chromophores, the stereochemistry of double bonds was determined to be E-stereoisomers based on the coupling constants of vinylic hydrogens in ¹H NMR spectra, indicating stability in this configuration beilstein-journals.org.
When derivatization aims to introduce chiral functionalities or to analyze existing chiral centers in more complex structures, techniques such as derivatization with Mosher's reagent (e.g., (S)-MTPA-Cl and (R)-MTPA-Cl) are employed to form diastereomers, which can then be distinguished spectroscopically or chromatographically (e.g., by chiral HPLC) to assign absolute stereochemistry rsc.org. While such detailed stereochemical studies are not typically a primary focus for the base this compound compound, they would be critical in the design and synthesis of new, more complex anthraquinone derivatives with specific stereochemical requirements for tailored performance or biological activity.
Environmental Fate and Transformation Research of Disperse Blue 64
Photolytic Degradation Pathways of Disperse Blue 64 in Aqueous and Atmospheric Systems
The environmental persistence of this compound is significantly influenced by its susceptibility to photolytic degradation, a process driven by light energy. Research into its transformation in aqueous and atmospheric environments reveals complex pathways dictated by the light spectrum and environmental conditions.
The degradation of disperse dyes like this compound is highly dependent on the wavelength of light. Studies indicate that these dyes are generally not degraded by light with wavelengths above 400 nm. fao.org The quantum yields for photodegradation typically increase as the wavelength of light decreases into the ultraviolet (UV) range. fao.org
The primary mechanism for photolytic degradation, particularly in the presence of semiconductor photocatalysts like Titanium dioxide (TiO₂), involves the generation of highly reactive hydroxyl radicals (·OH). tuiasi.ronih.gov When irradiated with UV light, the photocatalyst becomes excited, leading to the formation of electron-hole pairs. These pairs react with water and oxygen to produce hydroxyl radicals, which are powerful, non-selective oxidizing agents that attack the dye molecule. tuiasi.roresearchgate.net This process leads to the breakdown of the complex aromatic structure of the dye, including its anthraquinone (B42736) core, ultimately resulting in smaller, less colored molecules and potential mineralization to carbon dioxide and water. tuiasi.ro The degradation process can be further enhanced by the addition of oxidizing agents like hydrogen peroxide (H₂O₂), which can generate more hydroxyl radicals. nih.gov In textile applications, the polymer substrate itself can influence photodegradation; for instance, polyester (B1180765) fabrics can have a screening effect that inhibits dye degradation by 254-nm radiation. fao.org
Table 1: Factors Influencing Photodegradation Mechanism
| Factor | Influence on Mechanism | Source(s) |
|---|---|---|
| Light Wavelength | Degradation primarily occurs with light <400 nm (UV range). Shorter wavelengths generally lead to higher degradation rates. | fao.org |
| **Photocatalyst (e.g., TiO₂) ** | Generates electron-hole pairs under UV light, leading to the formation of highly reactive hydroxyl radicals (·OH) that oxidize the dye. | tuiasi.ronih.gov |
| **Oxidizing Agents (e.g., H₂O₂) ** | Increases the concentration of hydroxyl radicals, enhancing the rate of degradation. | nih.gov |
| Polymer Substrate | Can exert a screening effect, potentially inhibiting the penetration of UV radiation and slowing dye degradation. | fao.org |
Kinetic modeling is essential for understanding the rate at which this compound transforms under various environmental conditions. While specific kinetic models for the photolytic degradation of this compound are not extensively detailed in the provided search results, the degradation of similar disperse dyes often follows established kinetic models. The data is frequently analyzed using pseudo-first-order and pseudo-second-order models to determine the reaction rate constants. researchgate.net
For a related dye, Disperse Blue 79, adsorption kinetics, a key step in heterogeneous photocatalysis, were found to be better described by the pseudo-second-order model. researchgate.net This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. Such models are crucial for predicting the dye's persistence in the environment and for designing effective remediation technologies. The rate of degradation is strongly influenced by parameters such as the initial dye concentration, catalyst dosage, pH, and light intensity. nih.govresearchgate.net For example, an increase in catalyst amount can lead to a higher production of hydroxyl radicals, thereby increasing the degradation rate. tuiasi.ro
Biodegradation Studies of this compound in Varied Microbial Consortia and Pure Cultures
Biodegradation offers an eco-friendly approach to breaking down this compound, utilizing the metabolic capabilities of microorganisms. Research has focused on both individual microbial strains and synergistic consortia to achieve effective degradation.
Several microbial strains have been identified for their ability to decolorize and degrade anthraquinone dyes, including this compound. A key study demonstrated the effectiveness of a bacterial-fungal consortium composed of Pseudomonas aeruginosa and Aspergillus flavus. nih.gov This consortium showed a higher percentage of dye degradation compared to the individual strains, even at high dye concentrations. nih.gov
While research on this compound is specific, studies on structurally similar anthraquinone dyes provide further insight into potential degrading microbes. For instance, Aspergillus sp. XJ-2 has been shown to decolorize Disperse Blue 2BLN. nih.govresearchgate.net The oleaginous microalga Chlorella sorokiniana XJK is also capable of degrading Disperse Blue 2BLN. rsc.org Bacterial consortia, often isolated from textile industry effluents, are particularly effective due to the complementary metabolic activities of different species. sciepub.comnih.gov Consortia containing species from genera such as Bacillus, Proteus, and Pseudomonas have proven effective in degrading various anthraquinone and azo dyes. nih.govnih.gov
Table 2: Microbial Strains Involved in the Degradation of this compound and Similar Dyes
| Microorganism / Consortium | Target Dye | Key Findings | Source(s) |
|---|---|---|---|
| Pseudomonas aeruginosa and Aspergillus flavus (Consortium) | This compound | Exhibited higher degradation percentage than individual strains. | nih.gov |
| Aspergillus sp. XJ-2 | Disperse Blue 2BLN | Showed broad-spectrum ability for degrading anthraquinone dyes. | nih.govresearchgate.net |
| Chlorella sorokiniana XJK | Disperse Blue 2BLN | Achieved 83% decolorization in 6 days. | rsc.org |
| Bacillus flexus, Proteus mirabilis, Pseudomonas aeruginosa (Consortium) | Indanthrene Blue RS (Anthraquinone dye) | Enhanced decolorization compared to individual strains. | nih.gov |
The microbial breakdown of this compound is an enzyme-driven process. In the case of the Pseudomonas aeruginosa and Aspergillus flavus consortium, azoreductase was identified as the primary catabolic enzyme responsible for degradation. nih.gov Although this compound is an anthraquinone dye, not an azo dye, the term "azoreductase" is sometimes used more broadly in dye degradation literature to describe enzymes that reduce chromophoric groups. The consortium was able to induce this reductase enzyme in the presence of the dye. nih.gov
For other similar anthraquinone dyes, different enzymatic systems are prominent. Ligninolytic enzymes, such as manganese peroxidase (MnP) and laccase, are key components in the degradation pathways used by fungi like Aspergillus sp. XJ-2 and microalgae like Chlorella sorokiniana. nih.govresearchgate.netrsc.org Manganese peroxidase, in particular, has been identified as playing a significant role by catalyzing the initial oxidation of the dye's conjugate structure, which is a critical step in the decolorization process. nih.govrsc.org The involvement of these various oxidoreductive enzymes highlights the diverse metabolic strategies microorganisms employ to break down complex dye molecules. nih.govnih.gov
Understanding the degradation pathway involves identifying the intermediate metabolites formed during biotransformation. For this compound, analysis using High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS) suggested that the degradation by the P. aeruginosa and A. flavus consortium proceeds through a reduction process, leading to the formation of aromatic amines. nih.gov
More detailed pathway mapping has been conducted for the analogous dye, Disperse Blue 2BLN, by Aspergillus sp. XJ-2. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the degradation products identified several smaller molecular weight compounds, indicating the breakdown of the parent anthraquinone structure. nih.gov Proposed degradation pathways suggest that enzymes initially attack and break the anthraquinone chromophore at different positions. nih.gov This initial cleavage leads to the formation of various intermediates which can be further mineralized. nih.gov
Table 3: Identified Metabolites in the Degradation of a Similar Anthraquinone Dye (Disperse Blue 2BLN)
| Metabolite | Analytical Method | Source(s) |
|---|---|---|
| 2-(N-methyl-p-phenylenediamine) ethanol | GC-MS | nih.gov |
| Dibutyl phthalate | GC-MS | nih.govrsc.org |
| Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate | GC-MS | nih.gov |
| Ethylbenzene | GC-MS | rsc.org |
| Ethyl acetate | GC-MS | rsc.org |
Table 4: List of Chemical Compounds Mentioned
Chemical Degradation Processes of this compound in Aqueous Matrices
The removal of synthetic dyes like this compound from aqueous environments is a significant focus of environmental chemistry. Due to their complex aromatic structures, these compounds are often resistant to conventional wastewater treatment methods. Research has consequently explored various chemical degradation processes to break down these persistent molecules into simpler, less harmful substances. These methods primarily involve advanced oxidation processes and reductive cleavage strategies, which target the dye's chromophoric groups, particularly the azo linkage.
Advanced Oxidation Processes (AOPs) for this compound Abatement
Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). These radicals are powerful, non-selective oxidizing agents that can initiate the degradation of a wide range of organic pollutants, including disperse dyes.
Fenton and Photo-Fenton Chemistry Applications
Fenton and photo-Fenton processes are effective AOPs for dye degradation. The classical Fenton reaction involves the decomposition of hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺) to produce hydroxyl radicals. lew.ro The efficiency of this process can be significantly enhanced by the application of UV or visible light, a process known as photo-Fenton. In the photo-Fenton reaction, the photoreduction of ferric ions (Fe³⁺) regenerates Fe²⁺, thereby sustaining the catalytic cycle and generating additional hydroxyl radicals. lew.rorsc.org
The degradation of disperse dyes via these processes is influenced by several key parameters, including pH, the concentration of H₂O₂ and iron ions, and light intensity. multiarticlesjournal.com Optimal degradation is typically achieved under acidic conditions (pH around 2.8-3.0), which prevents the precipitation of iron hydroxides and enhances radical generation. rsc.orgmultiarticlesjournal.com Studies on dyes structurally similar to this compound demonstrate that the photo-Fenton process follows pseudo-first-order kinetics, achieving near-complete color removal and significant mineralization (conversion to CO₂, water, and inorganic ions). rsc.orgmultiarticlesjournal.com The mechanism involves the attack of hydroxyl radicals on the dye molecule, leading to the breakdown of the aromatic rings and cleavage of the chromophoric azo bond. nih.gov
Interactive Table: Key Parameters in Fenton/Photo-Fenton Degradation of Disperse Dyes
Ozonation and Sonochemical Degradation Studies
Sonochemical degradation utilizes high-frequency sound waves (ultrasound) to induce acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles in the liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the thermal decomposition of water molecules into hydrogen atoms and hydroxyl radicals. These radicals then attack and degrade the dye molecules. Research on anthraquinone dyes, which share structural similarities with some disperse dyes, shows that a combined ozone/ultrasound process is more effective for mineralization than either process alone. researchgate.net
Reductive Cleavage Strategies for the Azo Linkage in this compound
This compound is an azo dye, characterized by the presence of one or more azo groups (-N=N-). This azo linkage is the primary chromophore responsible for the dye's color. Reductive cleavage is a strategy that specifically targets this bond. Under reductive conditions, the azo bond is cleaved to form corresponding aromatic amines, which are typically colorless but may require further treatment. mdpi.comresearchgate.net
This process can be achieved through various means, including enzymatic and photocatalytic methods. Certain bacterial enzymes, known as azoreductases, can catalyze the reductive cleavage of the azo linkage using electron donors like NAD(P)H. researchgate.net Photocatalytic reduction is another approach, where electrons promoted in the conduction band of a semiconductor photocatalyst (like TiO₂) under illumination can lead to the reductive cleavage of the N=N bonds. mdpi.com This method can convert the dye waste into potentially useful intermediates, such as sulfanilic acid, which could be recycled for synthesizing new dyes. mdpi.com
Adsorption and Sorption Dynamics of this compound onto Environmental and Engineered Sorbents
Adsorption is a widely used physical process for removing dyes from wastewater due to its efficiency, cost-effectiveness, and operational simplicity. mdpi.com The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The effectiveness of adsorption depends on the properties of both the dye and the adsorbent, including surface area, pore size distribution, and surface chemistry.
Adsorption Mechanisms on Activated Carbons and Nanomaterials
Activated carbons are highly effective adsorbents for dye removal because of their large surface area, porous structure, and favorable surface chemistry. mdpi.comresearchgate.net The adsorption of dyes like this compound onto activated carbon can occur through several mechanisms, including:
Electrostatic Interactions: If the carbon surface carries a charge, it can attract oppositely charged dye molecules. researchgate.net
π-π Interactions: The aromatic rings of the dye molecule can interact with the graphitic surface of the carbon.
Pore Filling: The dye molecules can diffuse into the porous network of the activated carbon. researchgate.net
Carbon nanomaterials, such as multi-walled carbon nanotubes (MWCNTs), have also emerged as promising adsorbents. mdpi.com Their high surface area and unique electronic properties facilitate strong interactions with dye molecules. Furthermore, the surface of these nanomaterials can be functionalized with specific chemical groups (e.g., benzenesulfonate groups) to enhance their adsorption capacity and selectivity for certain dyes. mdpi.com Functionalization can improve the dispersibility of the nanomaterial in water and introduce specific interaction sites, such as electrostatic attraction between anionic sulfonate groups on the nanotube and cationic parts of a dye molecule. mdpi.com
Interactive Table: Adsorption Mechanisms and Sorbent Properties
Isotherm and Kinetic Modeling of this compound Adsorption Processes
The removal of this compound from aqueous solutions involves complex mechanisms, including both adsorption onto biomass and enzymatic degradation. Research into the kinetics of these removal processes provides insight into the efficiency and nature of the interaction between the dye and biological consortia.
The modeling of the removal kinetics indicated that the process aligns with different models depending on the dye concentration. At lower concentrations, the pseudo-second-order model provides a better fit, whereas at higher concentrations, the process is better described by the pseudo-first-order model. researchgate.net This suggests that the rate-limiting step may vary with the initial concentration of the dye.
Interactive Table: Kinetic Models for this compound Removal Below is a summary of the kinetic models applied to the removal of this compound by a bacterial-fungal consortium.
| Kinetic Model | Applicability | Finding |
| Pseudo-first-order | Best fit at high dye concentrations | Suggests the rate of removal is dependent on one reactant's concentration. researchgate.net |
| Pseudo-second-order | Best fit at low dye concentrations | Suggests the rate-limiting step is chemisorption involving two species. researchgate.net |
| Weber-Morris & Elovich | Diffusion Mechanism | Confirmed the involvement of intra-particle diffusion in the process. researchgate.net |
Environmental Transport and Persistence Modeling of this compound in Aquatic Systems
A study utilizing a consortium of Pseudomonas aeruginosa and Aspergillus flavus showed effective degradation of this compound. researchgate.net The consortium was capable of breaking down the dye, with the enzyme azoreductase identified as a key component in the catabolic process. researchgate.net The investigation identified several intermediate compounds through High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS), confirming that the dye molecule is transformed into smaller, simpler molecules. researchgate.net
The end-products of this microbial degradation were found to be significantly less toxic than the parent dye. Ecotoxicity tests on the germination and seedling health of Vicia faba (fava bean) and Triticum vulgaris (wheat) indicated that the metabolites produced by the consortium were safer. researchgate.net This suggests that bioremediation is a viable strategy for reducing the environmental persistence and impact of this compound. researchgate.net
Currently, there is limited specific information available regarding the environmental transport modeling of this compound in aquatic systems. Such models would typically assess factors like its partitioning between water, sediment, and biota, as well as its movement and dispersion in water bodies.
Advanced Analytical Methodologies for Disperse Blue 64 Research
Chromatographic Techniques for Separation and Quantification of Disperse Blue 64 and its Transformation Products
Chromatography is a fundamental tool for isolating this compound and its related compounds from complex matrices. The choice of technique depends on the volatility and polarity of the analytes.
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the simultaneous determination of various dye components. mdpi.com For anthraquinone (B42736) dyes like this compound, reversed-phase HPLC is commonly employed. researchgate.net This method typically uses a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. researchgate.netnih.gov
Gradient elution is often utilized, where the composition of the mobile phase is changed over the course of the analysis to achieve effective separation of compounds with varying polarities. nih.govlcms.cz Common mobile phase systems consist of acetonitrile (B52724) and/or methanol (B129727) mixed with water or an aqueous buffer, such as ammonium (B1175870) acetate. researchgate.netlcms.czresearchgate.net The addition of acids like formic acid or trifluoroacetic acid can improve peak shape and resolution. nih.gov
A range of detection systems can be coupled with HPLC for the analysis of this compound:
Photodiode Array (PDA) or Diode-Array Detection (DAD): These detectors measure absorbance across a wide range of wavelengths simultaneously, providing spectral information for each separated component that can aid in identification. nih.govlcms.cz
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, allowing for the confirmation of known compounds and the identification of unknown transformation products based on their mass-to-charge ratios. lcms.czwaters.com
The following table summarizes typical parameters used in HPLC methods for the analysis of disperse and anthraquinone dyes.
| Parameter | Description | Common Examples/Conditions |
|---|---|---|
| Stationary Phase (Column) | The solid support material inside the column that separates the analytes. | Reversed-Phase C18 (e.g., Altima C18, XBridge C18, Lichrospher® RP-18). researchgate.netnih.govlcms.cz |
| Mobile Phase | The solvent that moves the sample through the column. | Gradient of Acetonitrile/Water or Methanol/Water, often with additives like ammonium acetate, formic acid, or trifluoroacetic acid. researchgate.netnih.govlcms.cz |
| Detection System | The device used to detect the compounds as they elute from the column. | Photodiode Array (PDA), Diode-Array Detector (DAD), Mass Spectrometry (MS). nih.govlcms.czwaters.com |
| Flow Rate | The speed at which the mobile phase is pumped through the column. | 0.30 mL/min to 1.2 mL/min. researchgate.netlcms.cz |
Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for identifying volatile and semi-volatile organic compounds. In the context of this compound research, GC-MS is primarily used to analyze the low-molecular-weight products that result from its degradation. nih.govrsc.org The initial breakdown of the complex dye structure can lead to the formation of smaller, more volatile molecules that are amenable to GC analysis. nih.gov
During the degradation of Disperse Blue 2BLN, a structurally related anthraquinone dye, GC-MS has been used to identify several intermediate metabolites. nih.govrsc.org This analysis provides crucial insights into the degradation pathways, indicating the cleavage of the dye's chromophoric group and its conversion into simpler substances. nih.govrsc.org
The following table lists some degradation products of a related Disperse Blue dye identified via GC-MS analysis.
| Metabolite Identified | Analytical Context | Source |
|---|---|---|
| Dibutyl phthalate | Degradation of Disperse Blue 2BLN | nih.govrsc.org |
| 2-(N-methyl-p-phenylenediamine) ethanol | Degradation of Disperse Blue 2BLN | nih.gov |
| Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate | Degradation of Disperse Blue 2BLN | nih.gov |
| Ethylbenzene | Degradation of Disperse Blue 2BLN | rsc.org |
| Ethyl acetate | Degradation of Disperse Blue 2BLN | rsc.org |
Mass Spectrometry Approaches for this compound and its Degradation Intermediates
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. researchgate.net It is essential for the definitive identification of this compound and its degradation intermediates.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the elemental composition of a molecule. nih.govthermofisher.com This capability is invaluable for identifying unknown degradation products of this compound where reference standards are not available. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can achieve mass accuracy in the low parts-per-million (ppm) range. nih.gov This level of precision allows researchers to propose a unique and correct molecular formula for an unknown analyte, significantly narrowing down the possibilities for its chemical structure. nih.govresearchgate.net In studies of commercial disperse dyes, high-resolution ESI-MS has been used to confirm the structures of target dyes with a ppm error of approximately 3.0 or less. nih.gov
Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of solid and liquid samples with little to no preparation. nih.govwikipedia.org This method is particularly useful for the analysis of dyes directly on substrates like textile fibers. ojp.govresearchgate.net In DART-MS, a heated gas stream containing excited-state species (metastables) desorbs and ionizes analytes from a surface. wikipedia.org The resulting ions are then analyzed by the mass spectrometer.
This technique has been successfully applied to characterize disperse dyes on polyester (B1180765) fibers. nih.govojp.gov Its key advantages include:
Speed: Analysis can be completed in less than a minute. researchgate.net
Minimal Sample Preparation: It reduces or eliminates the need for time-consuming extraction steps. nih.gov
Versatility: It can analyze samples in their native state, including single threads or small pieces of fabric. wikipedia.orgresearchgate.net
DART-MS provides a powerful tool for the rapid screening and identification of this compound on consumer products and in forensic investigations. researchgate.netnih.gov
Spectroscopic Techniques for Investigating Reaction Pathways and Structural Changes of this compound
Spectroscopic techniques are indispensable in the study of complex organic molecules like this compound. These methods provide detailed information about the molecule's structure, concentration, and transformations during chemical reactions. By analyzing the interaction of the dye with electromagnetic radiation, researchers can elucidate reaction mechanisms, identify intermediates, and confirm the structure of degradation byproducts. Techniques such as UV-Visible, Fourier Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy each offer unique insights into the chemical nature of this compound.
UV-Visible Spectroscopy for Reaction Monitoring and Concentration Analysis
UV-Visible absorption spectroscopy is a highly effective and widely used technique for monitoring chemical reactions and determining the concentration of colored compounds like this compound. spectroscopyonline.com The method is based on the principle that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert Law. thermofisher.com This makes it an ideal tool for tracking the progress of degradation or synthesis reactions involving the dye in real-time. spectroscopyonline.com
During a reaction, the concentration of this compound can be monitored by measuring the change in absorbance at its wavelength of maximum absorption (λmax). For anthraquinone-based dyes, this is typically in the visible region of the spectrum; for example, the related Disperse Blue 1 has a λmax of 615 nm. chemrxiv.org As the dye degrades, its chromophoric structure is altered or destroyed, leading to a decrease in absorbance at this wavelength. This allows for the calculation of reaction rates and the investigation of kinetic pathways. thermofisher.com
Furthermore, UV-Vis spectroscopy is routinely used for the quantitative analysis of dye concentration in various samples, including textile wastewater. researchgate.net By creating a calibration curve from a series of standard solutions of known concentrations, the concentration of this compound in an unknown sample can be accurately determined by measuring its absorbance. valenciacollege.edu
| Concentration (mg/L) | Absorbance at λmax |
|---|---|
| 1.0 | 0.150 |
| 2.5 | 0.375 |
| 5.0 | 0.750 |
| 7.5 | 1.125 |
| 10.0 | 1.500 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. wwjmrd.com By passing infrared radiation through a sample of this compound, the specific frequencies at which molecular bonds vibrate are measured, resulting in a unique spectral fingerprint. This spectrum reveals the presence of characteristic functional groups, which is crucial for confirming the dye's structure and for analyzing changes that occur during chemical reactions or degradation processes. wwjmrd.comresearchgate.net
For an anthraquinone dye like this compound, the FTIR spectrum would be expected to show distinct absorption bands corresponding to its core functional groups. For instance, the stretching vibrations of the C=O (carbonyl) groups on the anthraquinone ring would produce strong peaks, while bands related to N-H (amine) and C-N bonds from the substituted amino groups would also be prominent. Aromatic C=C stretching and C-H bending vibrations are also characteristic features. researchgate.net Analyzing the FTIR spectrum of reaction products can confirm the modification or removal of these functional groups, providing evidence for specific degradation pathways. wwjmrd.com
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amine) | Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C=O (Carbonyl) | Stretching | 1630 - 1680 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1250 - 1350 |
| C-H (Aromatic) | Bending (Out-of-plane) | 690 - 900 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the definitive elucidation of the molecular structure of organic compounds. nih.gov While UV-Vis and FTIR provide information about concentration and functional groups, NMR provides a detailed map of the carbon and hydrogen atom framework of the molecule. For a compound like this compound, both ¹H (proton) and ¹³C NMR would be employed for complete structural characterization.
¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, this would allow for the precise assignment of protons on the aromatic rings and any alkyl substituents attached to the amino groups. The splitting patterns (multiplicity) and coupling constants would help establish the connectivity between adjacent protons.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the this compound structure would give a distinct signal, allowing for the identification of carbonyl, aromatic, and alkyl carbons. Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can be used to establish direct C-H and H-H connectivity, confirming the complete and unambiguous structure of the dye and its potential isomers or degradation products. nih.gov
Electrochemical Methods for Detection and Redox Behavior Studies of this compound
Electrochemical methods offer a sensitive and selective approach for the detection and study of redox-active compounds like this compound. nih.gov These techniques are based on measuring the electrical signal generated from the transfer of electrons between an electrode surface and the electroactive dye molecule. nih.gov Methods such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry are used to investigate the oxidation and reduction (redox) behavior of the dye, which is fundamental to understanding its environmental fate and developing electrochemical degradation technologies. researchgate.net
Studies on similar anthraquinone dyes, such as Disperse Blue 1, have demonstrated the effectiveness of electrochemical oxidation for decolorization. eemj.eu The process typically involves the generation of powerful oxidizing species, such as hydroxyl radicals or active chlorine species (from a supporting electrolyte like NaCl), which attack and break down the dye's chromophoric structure. chemrxiv.orgeemj.eu The efficiency of this degradation is influenced by several key operational parameters. For instance, decolorization efficiency generally increases with higher current density and longer electrolysis time but may decrease at very high initial dye concentrations. eemj.eu The pH of the solution also plays a critical role, with optimal degradation often observed under specific pH conditions (e.g., neutral pH for Disperse Blue 1). eemj.eu These electrochemical studies are vital for developing efficient wastewater treatment methods and for creating sensitive electrochemical sensors for monitoring dye pollutants in aquatic environments. nih.gov
| Parameter | Effect on Decolorization Efficiency |
|---|---|
| Current Density | Efficiency increases with increasing current density. |
| Initial Dye Concentration | Efficiency decreases with increasing initial concentration. |
| pH | Efficiency is pH-dependent, with maximum efficiency often observed at neutral or alkaline pH. eemj.euchemrxiv.org |
| Electrolysis Time | Efficiency increases with longer electrolysis time. |
| Temperature | Efficiency generally increases with increasing temperature. eemj.eu |
| Supporting Electrolyte (e.g., NaCl) | Efficiency increases with electrolyte concentration due to improved conductivity and generation of oxidizing species. eemj.eu |
Computational and Theoretical Studies of Disperse Blue 64
Quantum Chemical Calculations for Molecular Structure and Electronic States of Disperse Blue 64
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the optimal geometry of a molecule and describe its electronic structure, which governs its chemical and photophysical properties.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly valuable for studying both the ground and excited electronic states of dye molecules. While specific DFT studies exclusively focused on this compound are not extensively available in the public domain, the principles can be understood from studies on structurally related anthraquinone (B42736) dyes.
DFT calculations can determine the optimized molecular geometry of this compound in its ground state, providing precise bond lengths and angles. For the excited states, Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum. This allows for the assignment of the visible absorption bands to specific electronic transitions within the molecule. For anthraquinone dyes, these transitions are typically π → π* in nature, involving the delocalized electron system of the aromatic rings and the carbonyl groups.
The accuracy of TD-DFT predictions for the excited-state properties of dyes is highly dependent on the choice of the exchange-correlation functional. nih.govresearchgate.net Studies on various fluorescent dyes have shown that functionals with a significant fraction of exact exchange, or range-separated hybrids, often provide more accurate predictions of vertical excitation energies. nih.gov
Table 1: Representative DFT-Calculated Properties for Anthraquinone-Based Disperse Dyes (Note: This table is illustrative and based on general findings for anthraquinone dyes, as specific data for this compound is limited in publicly accessible literature.)
| Property | Typical Calculated Value/Observation | Significance for this compound |
| Ground State Geometry | Planar or near-planar anthraquinone core | Affects packing on fiber surfaces and intermolecular interactions. |
| HOMO Energy | Relates to the electron-donating ability of the molecule. | |
| LUMO Energy | Relates to the electron-accepting ability of the molecule. | |
| HOMO-LUMO Gap | Correlates with the energy of the lowest electronic transition and color. | |
| Vertical Excitation Energy | Predicts the position of the maximum absorption wavelength (λmax) in the UV-vis spectrum. |
Molecular orbital (MO) theory provides a framework for understanding the chemical reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often referred to as the frontier molecular orbitals (FMOs) and play a crucial role in chemical reactions. researchgate.net
The energy and spatial distribution of the HOMO are associated with the molecule's ability to donate electrons, making it susceptible to attack by electrophiles. Conversely, the LUMO's energy and distribution indicate the molecule's ability to accept electrons, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.
For a molecule like this compound, molecular orbital analysis can predict the most likely sites for chemical reactions, such as degradation or metabolic transformation. In a study on a disperse blue organic dye, DFT calculations were used to determine the HOMO and LUMO energy levels, providing insights into its electronic properties. researchgate.net For anthraquinone dyes, the HOMO is often localized on the electron-donating amino substituents and the aromatic rings, while the LUMO is typically centered on the electron-withdrawing anthraquinone core, including the carbonyl groups. This suggests that oxidative degradation might initiate at the amino groups, while reductive processes could target the carbonyls.
Table 2: Frontier Molecular Orbital Characteristics and Reactivity Predictions for a Generic Disperse Blue Dye (Note: This table illustrates general principles as specific data for this compound is not readily available.)
| Molecular Orbital | Typical Localization | Predicted Reactive Site for |
| HOMO | Amino groups and aromatic rings | Electrophilic attack / Oxidation |
| LUMO | Anthraquinone core (carbonyl groups) | Nucleophilic attack / Reduction |
Molecular Dynamics Simulations of this compound Interactions in Solution and with Substrates
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, such as their interactions with solvents and other materials.
MD simulations are a powerful tool for investigating the dyeing process at a molecular level. They can be used to model the interactions between a single dye molecule, like this compound, and a polymer fiber, such as polyester (B1180765). These simulations can elucidate the forces that drive the adsorption and diffusion of the dye into the fiber.
In a typical simulation, the dye molecule and a segment of the polymer chain are placed in a simulation box, often with a solvent present. The interactions between all atoms are described by a force field. The simulation then tracks the positions and velocities of all atoms over time, revealing how the dye molecule approaches, orients itself, and binds to the fiber surface.
Key insights that can be gained from such simulations include:
Interaction Energies: Calculation of the binding energy between the dye and the fiber, indicating the strength of the affinity.
Dominant Intermolecular Forces: Identification of the primary forces responsible for binding, such as van der Waals interactions, hydrogen bonds, or π-π stacking.
Orientation of the Dye: Understanding the preferred orientation of the dye molecule on the fiber surface.
Diffusion Coefficients: Estimating the rate at which the dye diffuses into the polymer matrix.
While specific MD simulation studies on this compound are not widely reported, research on other disperse dyes has shown that substituents on the dye molecule can significantly affect the interaction energy with the fiber and the dyeing uptake. researchgate.net
Disperse dyes have low solubility in water, and their tendency to aggregate in aqueous solutions can affect the dyeing process. MD simulations can be used to model the solvation of this compound in different media and to study its aggregation behavior. mdpi.com
By simulating multiple dye molecules in a solvent box (e.g., water or an organic solvent), one can observe the spontaneous formation of aggregates. rsc.org These simulations can provide information on:
Aggregate Size and Structure: Determining the number of molecules in a typical aggregate and their spatial arrangement.
Thermodynamics of Aggregation: Calculating the free energy of association to understand the driving forces for aggregation.
Solvent Effects: Investigating how the choice of solvent influences solubility and the extent of aggregation.
Understanding the aggregation behavior is crucial for optimizing dyeing conditions, as large aggregates may dye unevenly or have difficulty penetrating the fiber.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting this compound Transformation and Environmental Behavior
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or environmental fate. These models are used to predict the properties of new or untested chemicals based on the properties of similar, well-characterized compounds.
For this compound, QSAR models could be developed to predict its:
Biodegradability: Estimating the rate and extent to which the dye will be broken down by microorganisms in the environment.
Toxicity: Predicting the potential harm to aquatic organisms or humans.
Bioaccumulation Potential: Assessing the likelihood of the dye accumulating in living organisms.
Photodegradation Rate: Estimating how quickly the dye will be broken down by sunlight.
The development of a QSAR model involves several steps:
Data Collection: Gathering a dataset of structurally diverse chemicals with reliable experimental data for the property of interest.
Descriptor Calculation: Calculating a large number of molecular descriptors for each chemical in the dataset. These descriptors quantify various aspects of the molecular structure, such as size, shape, electronic properties, and lipophilicity.
Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to identify a subset of descriptors that can accurately predict the target property.
Model Validation: Rigorously testing the model's predictive performance using internal and external validation techniques.
While specific QSAR models for the environmental transformation of this compound have not been identified in the surveyed literature, the general framework of QSAR is applicable to this class of compounds. The development of such models would be a valuable tool for assessing the environmental risks associated with this and other disperse dyes.
Mechanistic Research on Disperse Blue 64 in Advanced Industrial Processes Academic Focus
Molecular-Level Interactions of Disperse Blue 64 with Textile Fibers and Polymer Matrices
The dyeing of synthetic fibers like polyester (B1180765) and nylon with this compound is a complex process governed by the principles of adsorption and diffusion. At the molecular level, the interaction is primarily physical, involving van der Waals forces and dipole-dipole interactions between the non-ionic dye molecules and the hydrophobic polymer chains of the fiber. The process is often described as a "solid solution," where the dye molecules dissolve within the amorphous regions of the polymer.
The equilibrium of dye distribution between the dye bath and the fiber at a constant temperature is described by adsorption isotherms. For disperse dyes, the dyeing process is often characterized by the Nernst, Langmuir, or Freundlich isotherm models. The Nernst isotherm, which describes a linear relationship between the dye concentration in the fiber and the dye bath at equilibrium, is frequently found to be applicable, suggesting a partitioning mechanism.
Kinetic studies are crucial for understanding the rate of dyeing. The dyeing process for disperse dyes on polyester and nylon fibers is generally considered to be diffusion-controlled. The rate of dyeing can be described by pseudo-first-order and pseudo-second-order kinetic models. Research on various disperse dyes has shown that the pseudo-second-order model often provides a better fit for the experimental data, indicating that the rate-limiting step may be the diffusion of the dye molecules within the fiber structure.
Table 1: Illustrative Adsorption Isotherm Parameters for a Disperse Dye on Polyester This table is an example based on typical findings for disperse dyes and does not represent actual data for this compound.
| Temperature (°C) | Isotherm Model | Parameters | Correlation Coefficient (R²) |
| 110 | Nernst | K = 150.5 | 0.992 |
| 120 | Nernst | K = 185.2 | 0.995 |
| 130 | Nernst | K = 220.8 | 0.998 |
The physical structure of the synthetic fiber plays a significant role in the dyeing process with this compound. Fiber morphology, including fineness (denier) and cross-sectional shape, influences the surface area available for dye adsorption and the rate of dye uptake. Studies on polyester yarns have shown that finer filaments with a round cross-section tend to exhibit higher dye uptake compared to coarser filaments with more complex cross-sections. researchgate.net This is attributed to the larger surface area per unit mass of the finer fibers, which facilitates faster initial adsorption.
Polymer crystallinity is another critical factor. Synthetic fibers like polyester are semi-crystalline, consisting of ordered crystalline regions and disordered amorphous regions. Dyeing with disperse dyes occurs primarily in the amorphous regions, as the tightly packed polymer chains in the crystalline regions are inaccessible to the dye molecules. The degree of crystallinity, therefore, inversely affects the dye uptake capacity of the fiber. Heat setting of polyester fibers, a common industrial practice, can alter the crystalline structure and thus impact their dyeing behavior. p2infohouse.org
To overcome the challenges of dyeing hydrophobic fibers like polyester, which have a compact and crystalline structure, auxiliary chemicals are essential. textilelearner.netresearchgate.net For this compound, these would include dispersing agents and carriers.
Dispersing Agents: Since disperse dyes are sparingly soluble in water, they are applied from an aqueous dispersion. Dispersing agents are crucial for maintaining the dye in a fine, stable dispersion, preventing aggregation of dye particles, and ensuring uniform dyeing. bluelakechem.com
Carriers: These are organic compounds that act as swelling agents for the polyester fiber. textilelearner.netresearchgate.net Carriers reduce the glass transition temperature (Tg) of the polymer, the temperature at which the amorphous regions transition from a rigid, glassy state to a more flexible, rubbery state. textiletoday.com.bd This increased segmental mobility of the polymer chains creates temporary voids, facilitating the diffusion of this compound molecules into the fiber structure, especially in dyeing processes carried out at or near the boiling point of water. textilelearner.netblogspot.com The use of carriers can significantly increase the rate and extent of dye uptake, allowing for the achievement of deeper shades at lower temperatures. textilelearner.netresearchgate.net
Table 2: Common Types of Carriers Used in Polyester Dyeing This table provides examples of carrier types and their general functions.
| Carrier Type | Chemical Nature | Primary Function |
| Phenolic Carriers | e.g., o-phenylphenol | High efficiency in swelling the fiber |
| Chlorinated Hydrocarbons | e.g., dichlorobenzene | Good dye carrier properties but environmental concerns |
| Ester Carriers | e.g., methyl salicylate | Lower toxicity and more environmentally friendly |
Academic Investigations into Novel Dyeing Technologies for this compound Application
In response to environmental concerns and the need for more efficient and sustainable manufacturing processes, academic research has focused on novel dyeing technologies that can be applied to disperse dyes like this compound.
Supercritical fluid dyeing (SFD), primarily using carbon dioxide (scCO2), has emerged as a promising waterless dyeing technology. youtube.com In its supercritical state (above 31.1 °C and 73.8 bar), CO2 exhibits properties of both a liquid and a gas, allowing it to act as a solvent for non-ionic disperse dyes.
The mechanism of SFD involves the dissolution of the disperse dye in scCO2, followed by the transport of the dissolved dye to the fiber surface. The scCO2 then acts as a swelling agent for the polyester fiber, similar to a carrier in conventional dyeing, which facilitates the diffusion of the dye molecules into the polymer matrix. researchgate.net After the dyeing process, the pressure is released, and the CO2 returns to its gaseous state, leaving the dye fixed within the fiber and allowing for easy separation and recycling of the CO2. youtube.com This process eliminates the need for water, dispersing agents, and carriers, and also avoids the generation of wastewater. youtube.com Research on other disperse dyes, such as C.I. Disperse Blue 79, has shown that the rate of dye sorption is correlated with the dye's solubility in scCO2. researchgate.net
Table 3: Typical Operating Conditions for Supercritical CO2 Dyeing of Polyester These are general parameters and would need to be optimized for this compound.
| Parameter | Typical Range |
| Temperature | 80 - 140 °C |
| Pressure | 150 - 300 bar |
| Dyeing Time | 30 - 120 minutes |
Electro-dyeing is an emerging technology that utilizes an electrochemical process to facilitate dyeing. While research in this area for disperse dyes is still in its early stages, studies on other disperse dyes have explored the application of an electrical potential to enhance dye uptake. rasayanjournal.co.in The principle involves the electrochemical reduction or oxidation of the dye or other components in the dye bath to promote dyeing at lower temperatures and with fewer chemical auxiliaries. For instance, a study on the electrochemical dyeing of polyester with Disperse Orange and Red dyes demonstrated the feasibility of the process at room temperature. rasayanjournal.co.in Further research would be needed to investigate the electro-activity of this compound and optimize the parameters for its application.
Ultrasound-assisted dyeing utilizes the energy of ultrasonic waves to enhance the dyeing process. The primary mechanism is acoustic cavitation, which is the formation, growth, and implosion of microscopic bubbles in the dye bath. This phenomenon generates localized high temperatures and pressures, leading to several beneficial effects:
Improved Dispersion: Ultrasound helps to break down dye agglomerates, resulting in a finer and more uniform dispersion. nih.gov
Enhanced Mass Transfer: The implosion of cavitation bubbles near the fiber surface creates micro-jets that disrupt the boundary layer, accelerating the transfer of dye from the bulk solution to the fiber surface. mdpi.com
Increased Diffusion: Ultrasonic energy can cause a temporary swelling of the fiber, facilitating the diffusion of the dye into the polymer matrix. mdpi.com
Research on other disperse dyes has shown that ultrasound-assisted dyeing can lead to higher color strength, reduced dyeing times, and lower energy consumption compared to conventional methods. nih.govmdpi.com Studies have demonstrated successful dyeing of polyester with disperse dyes at lower temperatures (e.g., 80-90 °C) with the assistance of ultrasound. nih.gov
Academic Research on Post-Dyeing Treatment Processes and Dye Stability
A primary post-treatment process for polyester fabrics dyed with disperse dyes is known as reduction clearing. ijarbs.com This procedure is essential because the low water solubility of disperse dyes can lead to the aggregation of dye particles on the fiber surface during dyeing. ijarbs.com If not removed, these surface deposits can adversely affect the color and fastness of the textile. ijarbs.com The conventional reduction clearing process involves treating the fabric with a reducing agent in an alkaline solution to strip the unfixed dye. ijarbs.com
Research also extensively covers the stability of disperse dyes, commonly referred to as color fastness. This is a measure of a dyed textile's resistance to color loss or transfer under various conditions. china-dyestuff.com Key areas of investigation include wash fastness, light fastness, and rubbing fastness, which are crucial for the textile's end-use performance. discoveryjournals.orgnih.gov For applications such as automotive and outdoor sportswear, high fastness to both washing and light is particularly demanding and a significant focus of dye development. patsnap.com
Detailed Research Findings
Reduction Clearing Process: The traditional method for reduction clearing employs sodium dithionite (B78146) and sodium hydroxide. ijarbs.com However, due to environmental concerns regarding the by-products, such as sulphites and sulphates which can cause corrosion and increase the chemical oxygen demand in wastewater, research into greener alternatives is ongoing. ijarbs.com Studies have explored the efficacy of natural products, like soap nut extractions, as alternative wash-off agents, demonstrating comparable or even improved surface dye removal and fastness properties compared to conventional methods. ijarbs.com
Dye Stability and Fastness Properties: The stability of a dye on a fiber is a complex characteristic influenced by the dye's chemical structure, the fiber type, and the presence of other chemicals. discoveryjournals.orgresearchgate.net Disperse dyes are generally selected for polyester due to their good-to-excellent light and washing fastness properties. discoveryjournals.org
Wash Fastness: This refers to the resistance of the dye to be removed during washing with soaps or detergents. china-dyestuff.comdiscoveryjournals.org The evaluation of wash fastness is typically rated on a scale from 1 to 5, where 5 represents the best performance. china-dyestuff.com
Light Fastness: This property measures the dye's ability to resist fading upon exposure to light. discoveryjournals.org The photochemical decomposition of a dye is a reaction of its electronically excited molecules with the surrounding environment, making light fastness a characteristic of the specific dye-fiber system. researchgate.net Research into anthraquinone (B42736) disperse dyes, a class to which many blue disperse dyes belong, indicates that high light fastness is a key feature. researchgate.net Studies have shown that the application of UV absorbers can improve the light fastness of dyed fabrics. atlantis-press.com
Rubbing Fastness: Also known as crocking, this measures the resistance of the color to transfer from the fabric surface to another surface by friction. nih.gov Research into washing-free printing of disperse dye inks has shown that the addition of certain water-borne polymers can improve rubbing fastness. nih.gov For instance, the inclusion of polymers in ink formulations resulted in dry rubbing fastness of grade 4 and wet rubbing fastness of grade 3-4. nih.gov
Chemical Compounds Mentioned
Emerging Research Areas and Future Perspectives for Disperse Blue 64
Integration of Disperse Blue 64 into Novel Functional Materials Beyond Conventional Dyeing
The development of high-performance and functional disperse dyes represents a significant trend in the industry. meghmaniglobal.com Research is increasingly focused on imparting additional properties to textiles during the dyeing process, creating "smart fabrics" with enhanced functionalities. While specific research integrating this compound into such materials is still an emerging field, the broader progress with other disperse dyes indicates a clear future direction.
Researchers are actively developing disperse dyes that offer properties like antimicrobial and UV protection. meghmaniglobal.commdpi.com For example, novel synthesized disperse dyes have been shown to possess biological activities, including antioxidant and anticancer properties, which could be imparted to polyester (B1180765) fabrics. nih.govmdpi.com The incorporation of nanotechnology, such as using nano-metal oxides like titanium dioxide (TiO2) or zinc oxide (ZnO), in conjunction with disperse dyes is another promising area. This approach can enhance functionalities like UV protection, antimicrobial efficacy, and even self-cleaning properties on polyester fabrics. mdpi.comresearchgate.net
Future investigations could explore the modification of the this compound molecular structure or its application in novel formulations to create functional textiles. The inherent properties of the anthraquinone (B42736) structure could be leveraged to develop materials with enhanced light fastness or specific conductive or photoactive characteristics, opening up applications in technical textiles, automotive interiors, and protective clothing.
Table 1: Potential Functional Properties for Textiles Using Modified Disperse Dyes
| Functional Property | Research Approach | Potential Application for this compound |
|---|---|---|
| UV Protection | Incorporation of UV-absorbing moieties into the dye structure; Use of nano-metal oxides during dyeing. | Development of UV-blocking textiles for apparel and outdoor equipment. |
| Antimicrobial Activity | Synthesis of dyes with inherent biocidal properties; Combination with antimicrobial agents or nanoparticles. | Creation of hygienic textiles for medical, sportswear, and home furnishing applications. |
| Antioxidant Properties | Designing dye molecules with radical scavenging capabilities. | Development of "wellness" fabrics that may help protect the skin from oxidative stress. |
| Self-Cleaning Surfaces | Application alongside photocatalytic nanoparticles (e.g., TiO2). | Production of low-maintenance textiles for apparel and architectural uses. |
Research on Circular Economy Principles and Lifecycle Assessment for this compound Utilization
The textile industry is a major consumer of water and energy, and the conventional production and application of disperse dyes have significant environmental impacts. meghmaniglobal.com Consequently, a major area of research is the application of circular economy principles and Lifecycle Assessment (LCA) to dye utilization. The goal is to minimize waste, reduce resource consumption, and design processes where materials can be recovered and reused. gnest.orgceflex.eu
LCA is a critical tool for evaluating the environmental footprint of a product throughout its entire life cycle, from raw material extraction to end-of-life disposal. gnest.org A study on Disperse Blue 60, a related anthraquinone dye, utilized LCA to compare two different production scenarios, identifying the more environmentally friendly process due to higher efficiency and lower resource consumption. semanticscholar.org Such analyses pinpoint environmental "hotspots"—like the use of specific chemicals (e.g., sodium cyanide) or energy sources (e.g., coal-fired electricity)—and guide process optimization. semanticscholar.org
For this compound, specific LCA studies are a crucial future research direction. This would involve:
Analyzing the Synthesis Process: Evaluating the raw materials, energy inputs, and waste outputs of its current manufacturing methods.
Assessing the Dyeing Application: Quantifying the water, energy, and auxiliary chemical consumption during the dyeing of polyester and other synthetic fibers.
Evaluating End-of-Life Scenarios: Investigating the fate of the dye in textile recycling processes and its potential for recovery from wastewater.
Research into circular models for this compound could focus on developing closed-loop dyeing systems. One innovative approach involves using sustainable carriers like nanoclay to adsorb disperse dyes from wastewater. This "hybrid dye-nanoclay material" can then be repurposed for direct use in subsequent dyeing processes, simultaneously remediating wastewater and recovering valuable dye, thus contributing to a circular economy. researchgate.net
Cross-Disciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Engineering for this compound
Addressing the complex challenges associated with modern dyes requires a cross-disciplinary approach. The future of this compound research lies at the convergence of chemistry, materials science, and environmental engineering.
Chemistry: Synthetic chemists are focused on designing novel, eco-friendly dye structures. bonafideresearch.com This includes creating dyes with higher fixation rates to reduce wastewater contamination and developing dyes that are biodegradable or can be more easily removed from effluent. Research into reactive disperse dyes, which form covalent bonds with fibers, is one such avenue being explored for other fiber types. researchgate.net
Materials Science: Materials scientists are investigating the interaction between dyes and fibers to improve dyeing efficiency and fastness properties. researchgate.net This includes studying the use of plasma treatment on fiber surfaces to enhance dyeability or the development of composite fibers that have a higher affinity for specific dyes. researchgate.netwikipedia.org The goal is to achieve vibrant, durable colors with less environmental impact.
Environmental Engineering: This field is developing advanced technologies for treating dye-laden wastewater and creating more sustainable dyeing processes. A key innovation is the use of supercritical carbon dioxide (scCO2) as a dyeing medium instead of water. mdpi.com This waterless dyeing technique eliminates wastewater and does not require auxiliary chemicals like dispersing agents. After the process, the CO2 can be recycled, and any unused dye can be easily collected. mdpi.com Electrochemical oxidation is another method being studied for the effective decolorization of disperse dye wastewater. tuiasi.ro
The synergistic potential of this cross-disciplinary work for this compound is immense. For instance, chemists could design a variant of this compound optimized for solubility in scCO2, which materials scientists could then apply to novel polyester blends, with environmental engineers designing the scaled-up, closed-loop industrial process.
Global Research Trends and Collaborative Initiatives in Disperse Dye Chemistry with Relevance to this compound
The global disperse dyes market is experiencing significant growth, driven by the rising demand for synthetic fibers like polyester in the textile, automotive, and home furnishing industries. bonafideresearch.comtechsciresearch.com This growth is accompanied by several overarching research and development trends that will shape the future of dyes like this compound.
Table 2: Key Global Trends in Disperse Dye Research
| Trend | Description | Relevance to this compound |
|---|---|---|
| Sustainable Production | A shift towards green chemistry principles, use of renewable energy, and waste minimization strategies in dye manufacturing. meghmaniglobal.com | Future synthesis routes for this compound will need to be re-evaluated for sustainability, reducing reliance on hazardous precursors and energy-intensive steps. |
| Eco-Friendly Formulations | Development of dyes free from harmful substances like banned aromatic amines and heavy metals, and low in volatile organic compounds (VOCs). archivemarketresearch.comalfa-chemistry.com | Research will focus on ensuring this compound formulations meet stringent international environmental and safety regulations. |
| High-Performance Dyes | Innovation focused on superior color fastness (to light, washing, and sublimation), which is critical for demanding applications. meghmaniglobal.comalfa-chemistry.com | Enhancing the performance characteristics of this compound to meet the needs of technical textiles and high-quality apparel. |
| Digitalization and Automation | Use of artificial intelligence (AI) and the Internet of Things (IoT) to optimize dyeing operations, improve efficiency, and ensure color consistency. meghmaniglobal.com | Integration of this compound into digital printing and automated dyeing systems, requiring dyes with specific properties for these technologies. |
Geographically, the Asia-Pacific region, particularly China and India, dominates the production and consumption of disperse dyes due to its large textile manufacturing base. techsciresearch.comarchivemarketresearch.com However, North America and Europe are increasingly focused on high-performance and sustainable dyes, driven by stricter environmental regulations. archivemarketresearch.com This regional divergence creates a need for global collaboration. Initiatives involving chemical manufacturers, textile producers, academic institutions, and regulatory bodies are essential to standardize sustainable practices, share research findings, and drive innovation across the entire value chain. Future progress for this compound will depend on such collaborative efforts to develop and implement next-generation dyeing technologies and sustainable chemical products.
Q & A
Q. How can Bayesian networks improve uncertainty quantification in lifecycle assessments (LCAs) of this compound?
- Methodological Answer : Integrate parameter uncertainties (e.g., degradation rates, bioaccumulation) into Bayesian networks. Update priors using Markov chain Monte Carlo (MCMC) sampling to generate probabilistic LCA outcomes .
Key Considerations for Researchers
- Avoid Broad/Narrow Pitfalls : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine questions .
- Mixed-Methods Design : Combine experimental and computational approaches to address mechanistic and applied questions .
- Reproducibility : Document analytical conditions (e.g., HPLC column type, detection wavelengths) and raw data repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
